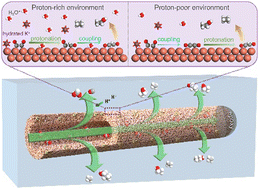Selective CO2 electroreduction to multicarbon products exceeding 2 A cm−2 in strong acids via a hollow-fiber Cu penetration electrode†
Energy & Environmental Science Pub Date: 2023-12-13 DOI: 10.1039/D3EE02867D
Abstract
CO2 electroreduction in acidic media is highly attractive to avoid carbonation loss, but remains a challenge for selective reduction of CO2 due to overwhelming hydrogen evolution reaction (HER) in a proton-rich environment. Herein, we report a hollow-fiber Cu penetration electrode that can effectively inhibit the HER while promoting CO2 reduction kinetics and even C–C coupling to form multicarbon (C2+) products in strong acids. A faradaic efficiency of 73.4%, a partial current density of 2.2 A cm−2, and a single pass carbon efficiency of 51.8% were achieved for C2+ production, sustaining 100 h electrolysis in a pH = 0.71 solution of H2SO4 and KCl. Sufficient CO2 feeding induced by the hollow-fiber penetration configuration greatly improved CO2 coverage on Cu active sites in strong acids, favoring CO2 activation, *CHO and *CO formation, and their couplings to C2+ products.


Recommended Literature
- [1] Simultaneous extraction of four classes of antibiotics in soil, manure and sewage sludge and analysis by liquid chromatography-tandem mass spectrometry with the isotope-labelled internal standard method
- [2] Fragmentation of supported gold nanoparticles@agarose film by thiols and the role of their synergy in efficient catalysis†‡
- [3] Mo(CO)6 catalysed chemoselective hydrosilylation of α,β-unsaturated amides for the formation of allylamines†
- [4] The electronic structure of FeV-cofactor in vanadium-dependent nitrogenase†
- [5] Nanostructured mesophase electrode materials: modulating charge-storage behavior by thermal treatment†
- [6] Synthesis and characterization of guanidinate tin(ii) complexes for ring-opening polymerization of cyclic esters†
- [7] Nitration of iron corrolates: further evidence for non-innocence of the corrole ligand†
- [8] Three-dimensional crimped biodegradable poly(lactic acid) fibers prepared via melt spinning and controlled structural reorganization
- [9] Synthesis and thermal responsiveness of self-assembled gold nanoclusters†
- [10] The thermal expansion properties of halogen bond containing 1,4 dioxane halogen complexes†

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 169555-93-5
-
CAS no.: 16817-43-9









